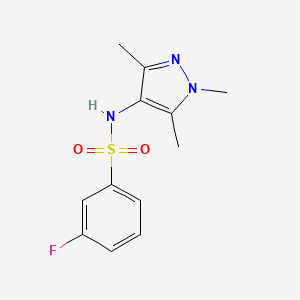
3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties . Another example is the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide by the amidation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Density functional theory (DFT) has been used to further calculate the molecular structure, and the results were found to be consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the molecular formula of 4-fluoro-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide is C14H18FN3O2S, and its molecular weight is 311.3750232 .Applications De Recherche Scientifique
Pharmaceutical Research and Drug Development
This compound, due to its structural similarity to biologically active molecules, can be used in pharmaceutical research. It may serve as a precursor or an intermediate in the synthesis of potential drug candidates. The sulfonamide group is known for its presence in many therapeutic agents, and the introduction of a fluorine atom can enhance the biological activity and metabolic stability of pharmaceuticals .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography, mass spectrometry, or spectroscopy. They can help in the quantification or identification of substances in complex mixtures.
Each of these applications leverages the unique chemical structure of 3-fluoro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide to explore new frontiers in scientific research and development. While the current information available does not provide specific details on the applications, the potential uses outlined above are based on the general properties of sulfonamides and fluorinated compounds in various fields of chemistry and biology .
Mécanisme D'action
Orientations Futures
The future directions of research on similar compounds involve the design and synthesis of novel derivatives with improved pharmacological activities. For instance, the synthesized morpholine tetrazole hybrids offer a promising substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research .
Propriétés
IUPAC Name |
3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S/c1-8-12(9(2)16(3)14-8)15-19(17,18)11-6-4-5-10(13)7-11/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDVQOGSRZECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)
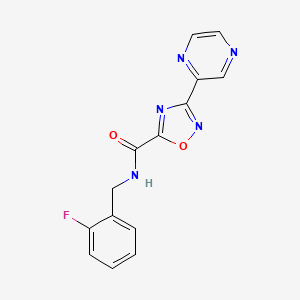
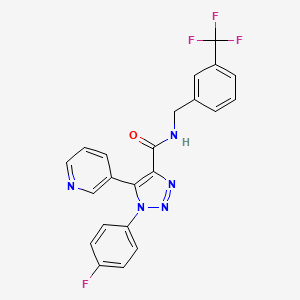
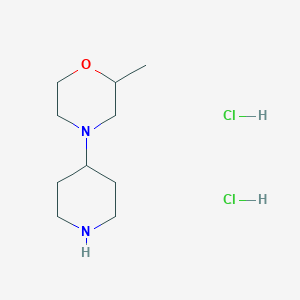

![(3E)-1-benzyl-3-[(benzylamino)methylene]-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582431.png)

![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
![2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2582437.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2582438.png)
![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)
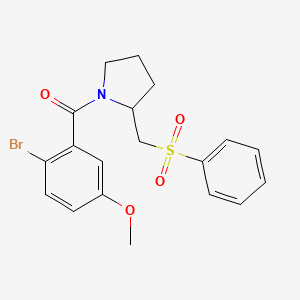

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)